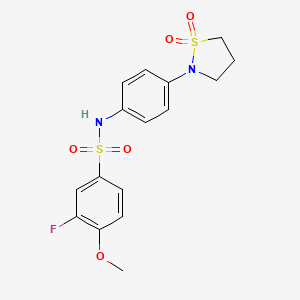

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

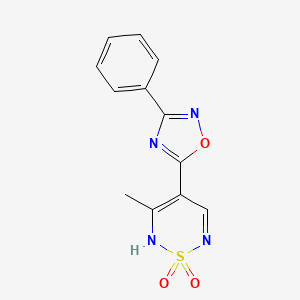

“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound. The name suggests that it contains an isothiazolidine ring, which is a type of heterocyclic compound . This ring is substituted with a phenyl group at one position and a sulfonamide group at another .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an isothiazolidine ring attached to a phenyl ring, which is further substituted with a fluoro and a methoxy group. Additionally, a sulfonamide group is also present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isothiazolidine ring, phenyl ring, and sulfonamide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence its properties .Aplicaciones Científicas De Investigación

Cyclooxygenase-2 (COX-2) Inhibition

A study by Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide, exploring their inhibitory effects on COX-2, which plays a crucial role in inflammation and pain. Introduction of a fluorine atom in these molecules preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, demonstrating the potential therapeutic applications of these compounds in treating conditions like rheumatoid arthritis and acute pain Hashimoto et al., 2002.

Anticancer Activity

Tsai et al. (2016) synthesized and evaluated novel aminothiazole-paeonol derivatives for their anticancer effects on several cancer cell lines. The study found that some compounds exhibited significant inhibitory activity, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting these molecules as promising leads for developing new anticancer agents Tsai et al., 2016.

Inhibitors of Kynurenine 3-Hydroxylase

Röver et al. (1997) reported on the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in tryptophan metabolism, which is linked to several neurodegenerative diseases. The compounds demonstrated high-affinity inhibition of this enzyme, providing insight into potential treatments for neurological disorders Röver et al., 1997.

Antimycobacterial Activity

Ghorab et al. (2017) explored the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety for their antimycobacterial activity. These compounds showed considerable activity against Mycobacterium tuberculosis, highlighting their potential as second-line antituberculosis agents Ghorab et al., 2017.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O5S2/c1-24-16-8-7-14(11-15(16)17)26(22,23)18-12-3-5-13(6-4-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKAJVOJCODIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)

![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)

![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)

![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)

![6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2650810.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2650813.png)